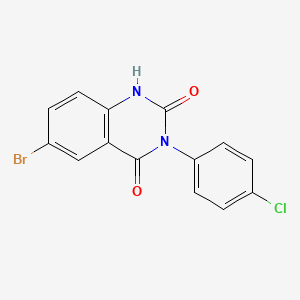
6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione
描述
6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate brominated and chlorinated aromatic compounds.
Cyclization: The key step involves the cyclization of these starting materials to form the quinazoline core.
Functionalization: Subsequent functionalization steps introduce the bromo and chloro substituents at the desired positions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. These methods may include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
化学反应分析
Types of Reactions
6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of halogen atoms.
Oxidation and Reduction: Depending on the functional groups present.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents.
科学研究应用
Chemistry: As a building block for more complex molecules.
Biology: For studying biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways.
相似化合物的比较
Similar Compounds
- 6-bromo-3-(4-fluorophenyl)quinazoline-2,4(1H,3H)-dione
- 6-bromo-3-(4-methylphenyl)quinazoline-2,4(1H,3H)-dione
Uniqueness
6-bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific halogen substituents, which can influence its chemical reactivity and biological activity.
生物活性
6-Bromo-3-(4-chlorophenyl)quinazoline-2,4(1H,3H)-dione is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on summarizing the biological activities reported for this compound, including its antimicrobial, anticancer, and other therapeutic potentials.
- IUPAC Name : 6-bromo-3-(4-chlorophenyl)-2-hydroxy-4(3H)-quinazolinone
- Molecular Formula : C₁₄H₈BrClN₂O₂
- CAS Number : 23965-02-8
- Molecular Weight : 321.58 g/mol
Antimicrobial Activity
Recent studies have shown that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. The compound was evaluated against various bacterial strains using the Agar well diffusion method. Key findings include:
- Moderate Activity Against Bacteria : Compounds derived from this scaffold demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compound 13 showed an inhibition zone of 15 mm against Escherichia coli, while compound 15 exhibited a range of inhibition zones between 10–12 mm against Staphylococcus aureus and Candida albicans .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| 13 | Escherichia coli | 15 | 65 |
| 15 | Staphylococcus aureus | 10–12 | 80 |
| 14a | Candida albicans | 12 | 70 |
Anticancer Activity
The anticancer potential of quinazoline derivatives has been extensively studied. The compound has shown promising results in various cancer cell lines:
- Cytotoxicity Against Cancer Cells : In vitro studies indicated that the compound exhibits cytotoxic effects on human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). Compound 6n , a derivative with electron-withdrawing groups, demonstrated an IC50 of 5.9 µM against A549 cells .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.9 |
| SW-480 (Colorectal) | 2.3 |
| MCF7 (Breast) | 5.65 |
The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets:
- EGFR Inhibition : Molecular docking studies suggest that quinazoline derivatives can effectively bind to the epidermal growth factor receptor (EGFR), which is crucial in many cancers. This binding leads to inhibition of cell proliferation and induction of apoptosis in cancer cells .
Case Studies
- Antibacterial Study : A study evaluated a series of quinazoline derivatives, including the target compound, for their antibacterial efficacy against various strains. The results highlighted the need for further optimization to enhance activity and reduce resistance .
- Anticancer Evaluation : Another study focused on the cytotoxic effects of synthesized quinazoline derivatives on human cancer cell lines. The results indicated that structural modifications significantly influenced the activity, emphasizing structure-activity relationships (SAR) .
属性
IUPAC Name |
6-bromo-3-(4-chlorophenyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrClN2O2/c15-8-1-6-12-11(7-8)13(19)18(14(20)17-12)10-4-2-9(16)3-5-10/h1-7H,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXRYAWXYDDEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














